(E)-2,3-dimethoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
2,3-dimethoxy-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S2/c1-26-11-10-22-15-9-8-13(30(4,24)25)12-17(15)29-20(22)21-19(23)14-6-5-7-16(27-2)18(14)28-3/h5-9,12H,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUSRDQHMZJSFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=C(C(=CC=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a complex structure characterized by a benzamide moiety linked to a benzo[d]thiazole unit. Its structural formula can be represented as follows:
This structure suggests potential interactions with biological targets, particularly in cancer therapy and anti-inflammatory applications.
Anticancer Activity
Recent studies have indicated that compounds similar to (E)-2,3-dimethoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide exhibit significant anticancer properties. For instance, research on related benzamide derivatives has shown promising cytotoxic effects against various cancer cell lines, including lung and breast cancer cells. These compounds often work by inducing apoptosis and inhibiting cell proliferation through multiple pathways, including the modulation of p53 activity .
- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death. This is often mediated through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
- Cell Cycle Arrest : Studies suggest that such compounds can cause cell cycle arrest at various phases, particularly the G1/S or G2/M checkpoints. This prevents cancer cells from proliferating and facilitates their elimination .
- Inhibition of Metastasis : Some derivatives have demonstrated the ability to inhibit metastasis by affecting cell adhesion molecules and extracellular matrix degradation enzymes.
Anti-inflammatory Effects
In addition to anticancer properties, this compound may exhibit anti-inflammatory effects. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models, potentially making them suitable for treating inflammatory diseases .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15 | Apoptosis induction |
| MDA-MB-231 (Breast Cancer) | 12 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 20 | Inhibition of metastasis |
These results indicate that this compound has a potent effect on various cancer types.
In Vivo Studies
Further studies are needed to validate these findings in vivo. Preliminary animal studies suggest that similar compounds can reduce tumor size significantly without substantial toxicity to normal tissues. The therapeutic index appears favorable, indicating a potential for clinical application.
Scientific Research Applications
Anticancer Potential
Research indicates that compounds containing the benzothiazole moiety often exhibit significant anticancer properties. For instance, studies have shown that similar benzothiazole derivatives can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific structure of (E)-2,3-dimethoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide may enhance its efficacy against certain types of cancers.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities against common pathogens. Preliminary studies suggest that it may possess antibacterial and antifungal properties, similar to other benzothiazole derivatives which have been shown to inhibit the growth of bacteria like Escherichia coli and fungi such as Aspergillus niger .
Anti-inflammatory Effects
Compounds with similar structural features have demonstrated anti-inflammatory effects in various models. This suggests that this compound could potentially serve as a therapeutic agent in inflammatory diseases .
Photophysical Properties
The unique structure of this compound may also find applications in material science, particularly in the development of new photonic materials. Compounds like this have been studied for their ability to form J-aggregates, which are crucial for applications in organic light-emitting diodes (OLEDs) and solar cells .
Dye Applications
Due to its chromophoric properties, this compound could potentially be used as a dye or pigment in various applications ranging from textiles to biological imaging. Its ability to absorb light in specific wavelengths makes it suitable for these applications.
Case Studies and Research Findings
Several studies have documented the synthesis and application of benzothiazole derivatives similar to this compound:
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing (E)-2,3-dimethoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide, and how can reaction conditions be optimized?
- Methodology : The synthesis likely involves multi-step reactions, such as cyclization of benzothiazole intermediates, sulfonylation, and condensation. Key steps include:
- Cyclization : Use of chlorinating agents (e.g., POCl₃) to form the benzo[d]thiazole core .
- Sulfonylation : Methylsulfonyl group introduction via nucleophilic substitution under anhydrous conditions (e.g., DMF as solvent, 60–80°C) .
- Condensation : Formation of the hydrazone-like (ylidene) linkage using glacial acetic acid as a catalyst in ethanol reflux (4–6 hours) .
- Optimization : Monitor reaction progress via TLC (Rf ~0.2–0.3 in ethyl acetate/hexane) and adjust stoichiometry (1:1.2 molar ratio for limiting reagents). Purify intermediates via column chromatography (silica gel, DCM/MeOH gradient) .
Q. How can researchers characterize the stereochemical configuration (E/Z) of the ylidene moiety?
- Methodology : Use a combination of:
- NMR : NOESY/ROESY to detect spatial proximity between the methoxyethyl group and benzamide protons.
- X-ray crystallography : Resolve crystal structures to confirm the E-configuration .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to compare energy minima of E/Z isomers .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound (e.g., conflicting IC₅₀ values in kinase inhibition assays)?
- Methodology :
- Assay standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition) and ensure consistent ATP concentrations (1–10 µM range) .
- Orthogonal assays : Confirm activity via SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) .
- Structural analogs : Compare activity of derivatives lacking the methylsulfonyl group to identify SAR trends .
- Data table :
| Assay Type | IC₅₀ (nM) | ATP Conc. (µM) | Source |
|---|---|---|---|
| Kinase A | 12 ± 3 | 10 | |
| Kinase B | 250 ± 50 | 1 |
Q. How does the methylsulfonyl group influence the compound’s pharmacokinetic properties, and what modifications improve metabolic stability?
- Methodology :
- Metabolic profiling : Incubate with liver microsomes (human/rat) to identify oxidation hotspots (e.g., CYP3A4-mediated demethylation) .
- Isotopic labeling : Use ³⁵S-labeled methylsulfonyl groups to track metabolic fate via LC-MS/MS .
- Structural tweaks : Replace methylsulfonyl with trifluoromethanesulfonyl to reduce oxidative metabolism .
Q. What computational tools predict binding modes of this compound with biological targets (e.g., kinases or GPCRs)?
- Methodology :
- Docking : Use AutoDock Vina or Schrödinger Glide with flexible side-chain sampling .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) .
- Free energy calculations : Apply MM-GBSA to estimate ΔG binding (kcal/mol) .
Experimental Design & Data Analysis
Q. How to design a robust SAR study for derivatives of this compound?
- Methodology :
- Core modifications : Synthesize analogs with variations in:
- Methoxy positions (2,3 vs. 3,4-dimethoxy).
- Sulfonyl substituents (methyl vs. ethyl).
- Bioactivity testing : Prioritize assays based on target relevance (e.g., cancer cell viability vs. antimicrobial activity) .
- Data table :
| Derivative | Modification | IC₅₀ (nM) | LogP |
|---|---|---|---|
| Parent | None | 12 | 2.8 |
| Derivative A | 3,4-dimethoxy | 8 | 3.1 |
Q. How to address discrepancies in spectral data (e.g., HRMS vs. NMR) during structural validation?
- Methodology :
- HRMS calibration : Use internal standards (e.g., sodium trifluoroacetate) to minimize mass accuracy errors (±1 ppm) .
- NMR assignments : Perform 2D experiments (HSQC, HMBC) to resolve overlapping signals in aromatic regions .
Key Challenges & Solutions
- Synthetic yield variability : Optimize protecting groups (e.g., tert-butyl for sulfonamide nitrogen) to prevent side reactions .
- Solubility issues : Use co-solvents (DMSO/PEG-400) for in vivo studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
